Cas no 2138082-55-8 (3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one)

3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138082-55-8
- 3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one
- EN300-1158645
- 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one
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- Inchi: 1S/C11H19NO2/c1-8-3-4-9(13)5-11(8)12-6-10(7-12)14-2/h8,10-11H,3-7H2,1-2H3
- InChI Key: ZTAATXQBBDJPRF-UHFFFAOYSA-N
- SMILES: O(C)C1CN(C1)C1CC(CCC1C)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.5Ų
3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158645-0.05g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 0.05g |
$888.0 | 2023-06-08 | ||
Enamine | EN300-1158645-1.0g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 1g |
$1057.0 | 2023-06-08 | ||
Enamine | EN300-1158645-5.0g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 5g |
$3065.0 | 2023-06-08 | ||
Enamine | EN300-1158645-0.5g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 0.5g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-1158645-0.25g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 0.25g |
$972.0 | 2023-06-08 | ||
Enamine | EN300-1158645-0.1g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 0.1g |
$930.0 | 2023-06-08 | ||
Enamine | EN300-1158645-2.5g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 2.5g |
$2071.0 | 2023-06-08 | ||
Enamine | EN300-1158645-10.0g |
3-(3-methoxyazetidin-1-yl)-4-methylcyclohexan-1-one |
2138082-55-8 | 10g |
$4545.0 | 2023-06-08 |
3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one Related Literature
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Peng Chen Nanoscale, 2010,2, 1474-1479
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
Additional information on 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one
Professional Introduction to Compound with CAS No. 2138082-55-8 and Product Name: 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one
The compound with the CAS number 2138082-55-8 and the product name 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of a 3-Methoxyazetidin-1-yl moiety in its structure suggests a potential for interaction with biological targets, making it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit desirable pharmacological properties. The 3-Methoxyazetidin-1-yl group is particularly noteworthy as it is known to be present in several bioactive molecules that have shown efficacy in various therapeutic settings. The combination of this moiety with the 4-methylcyclohexan-1-one backbone introduces a complex three-dimensional structure that could influence the compound's solubility, bioavailability, and interaction with biological targets.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The 3-Methoxyazetidin-1-yl group has been identified as a key structural feature that can modulate neurotransmitter activity. Recent studies have demonstrated that molecules containing this moiety can interact with specific receptors in the brain, leading to potential therapeutic effects. For instance, research has shown that derivatives of azetidine can influence GABAergic and dopaminergic systems, which are crucial for regulating mood, cognition, and motor function.
The 4-methylcyclohexan-1-one component of the compound adds another layer of complexity, contributing to its overall pharmacokinetic profile. This structural feature is known to enhance metabolic stability and improve oral bioavailability, which are critical factors for the development of any successful therapeutic agent. The combination of these two structural elements makes 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one a particularly intriguing compound for further exploration.
Current research efforts are focused on synthesizing and characterizing analogs of this compound to optimize its pharmacological properties. By modifying various functional groups within the molecule, scientists aim to enhance its potency, selectivity, and safety profile. These modifications could lead to the development of new drugs that address unmet medical needs in areas such as neurodegenerative diseases, pain management, and mental health disorders.
The synthesis of 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The use of advanced catalytic methods has allowed for efficient construction of the target molecule while maintaining high chemical purity. These synthetic strategies are crucial for ensuring that subsequent biological evaluations are conducted on compounds with minimal impurities, thereby providing reliable data on their efficacy and safety.
In addition to its potential therapeutic applications, this compound has also attracted interest from researchers studying molecular recognition and drug-target interactions. The unique architecture of 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one provides a valuable scaffold for understanding how structural features influence binding affinity and specificity. By employing techniques such as X-ray crystallography and computational modeling, scientists can gain insights into the molecular basis of its interactions with biological targets.
The future prospects for this compound are promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process, bringing this novel molecule closer to clinical application. As our understanding of complex biological systems continues to grow, compounds like 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one will play an increasingly important role in addressing some of medicine's most challenging conditions.
In conclusion, the compound with CAS number 2138082-55-8 and product name 3-(3-Methoxyazetidin-1-yl)-4-methylcyclohexan-1-one represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation. With continued research and development, this molecule holds great promise for improving human health and well-being.
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